Ethyl 6-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
ethyl 6-methyl-2-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O5S2.ClH/c1-4-32-24(29)21-19-12-14-26(3)15-20(19)33-23(21)25-22(28)17-8-10-18(11-9-17)34(30,31)27-13-6-5-7-16(27)2;/h8-11,16H,4-7,12-15H2,1-3H3,(H,25,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBXTZWFUGQNKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
Ethyl 6-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, synthesizing relevant data from various studies to present a comprehensive overview.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 542.1 g/mol |
| CAS Number | 1215383-81-5 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. The presence of the thieno[2,3-c]pyridine moiety suggests potential interactions with enzymes and receptors that are critical for cellular functions.
Target Interactions
- Enzyme Inhibition : The sulfonamide group may enhance binding affinity to target enzymes, potentially inhibiting their activity.
- Receptor Modulation : The piperidine ring may facilitate interaction with neurotransmitter receptors, influencing neuronal signaling pathways.
Antitumor Activity
Research indicates that compounds similar to Ethyl 6-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride exhibit significant antitumor properties. For instance:
- Case Study : A study demonstrated that related compounds showed potent activity against various cancer cell lines (e.g., Mia PaCa-2 and PANC-1), with IC50 values in the low micromolar range .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial efficacy. Similar thieno[2,3-c]pyridine derivatives have shown activity against multiple bacterial strains:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibition at MIC < 15 µg/mL |
| Candida albicans | Moderate inhibition |
Structure-Activity Relationship (SAR)
The structure of Ethyl 6-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride provides insights into its biological activity:
- Piperidine Ring : Enhances solubility and facilitates receptor binding.
- Thieno[2,3-c]pyridine Core : Critical for antitumor activity; modifications can lead to variations in potency.
Synthesis and Research Applications
The synthesis of this compound involves multi-step organic reactions typically starting from simpler precursors to build the complex structure. The synthesis pathways often include:
- Formation of the thieno[2,3-c]pyridine core.
- Introduction of the sulfonamide and piperidine functionalities through nucleophilic substitution reactions.
This compound's unique structure positions it as a valuable candidate in medicinal chemistry for developing new therapeutic agents targeting cancer and infectious diseases.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally and Functionally Similar Compounds
The compound’s structural and functional analogs can be categorized based on shared pharmacophores, such as thiophene/benzene rings, sulfonamide linkages, and piperidine derivatives. Below is a detailed comparison with key compounds:
Structural Analogues
Functional Comparisons
- Adenosine A1 Receptor Modulation: The target compound shares structural similarities with PD 81,723, a potent allosteric enhancer of adenosine A1 receptor binding. PD 81,723 enhances agonist binding by slowing dissociation rates (Kd reduction by ~50% at 10 μM) while exhibiting competitive antagonism (Ki = 1.2 μM) . The ethyl ester and piperidinyl-sulfonyl groups in the target compound may optimize receptor affinity or selectivity, though experimental data are needed.
Bioactivity and Specificity :
- Marine-derived salternamide E and synthetic thiophenes highlight the importance of substituent positioning. For example, 4-alkyl substitution on thiophene rings (as in PD 81,723) increases allosteric enhancement, whereas 5-substitution has minimal effects. The target compound’s 4-sulfonylbenzamido group may mimic this trend.
- The 2-methylpiperidinyl group could reduce off-target interactions compared to simpler alkyl chains, a hypothesis supported by SAR studies showing improved specificity with cyclic amines .
Physicochemical and Pharmacokinetic Properties
Research Findings and Gaps
- Key Insights: Thiophene derivatives with sulfonamide and piperidine groups show promise in balancing allosteric enhancement and competitive antagonism . Structural rigidity (e.g., intramolecular hydrogen bonding in 1-aminofluoren-9-one) improves receptor binding, suggesting the target compound’s tetrahydrothienopyridine core may confer similar stability .
Unresolved Questions :
- The target compound’s exact mechanism (allosteric vs. competitive) remains unvalidated.
- Comparative bioactivity data against PD 81,723 or salternamide E are lacking, necessitating in vitro assays (e.g., cAMP modulation, cytotoxicity screening).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
